N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}furan-3-carboxamide
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Overview
Description
N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}furan-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring, a piperidine ring, and a furan ring, making it a unique and versatile molecule
Mechanism of Action
Target of Action
Similar compounds with a thiazole ring have been reported to have anti-inflammatory properties . They are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response .
Mode of Action
The compound interacts with its targets, possibly the COX enzymes, leading to their inhibition . This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. As a result, the inflammatory response is reduced .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway. By inhibiting COX enzymes, it prevents the formation of prostaglandins from arachidonic acid . This action disrupts the signaling cascade that leads to inflammation, thereby exerting an anti-inflammatory effect .
Pharmacokinetics
Similar compounds have been reported to have good oral bioavailability . The impact of these properties on the compound’s bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of the compound’s action would be the reduction of inflammation. By inhibiting the COX enzymes, the compound prevents the production of prostaglandins, reducing inflammation at the molecular level . At the cellular level, this would result in a decrease in the inflammatory response of cells to stimuli .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}furan-3-carboxamide typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods like recrystallization and chromatography are used to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction may produce furan-3-carboxamide derivatives with different substituents .
Scientific Research Applications
N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}furan-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- 2-piperidin-1-yl-1,3-thiazol-4(5H)-one
Uniqueness
N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}furan-3-carboxamide stands out due to its unique combination of thiazole, piperidine, and furan rings. This structural diversity imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c18-13(12-3-6-19-10-12)16-8-11-2-1-5-17(9-11)14-15-4-7-20-14/h3-4,6-7,10-11H,1-2,5,8-9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXSUTLIGARQCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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